2-Chloro-5-[(4-chlorophenyl)(prop-2-en-1-yl)sulfamoyl]benzoic acid
Description
Properties
IUPAC Name |
2-chloro-5-[(4-chlorophenyl)-prop-2-enylsulfamoyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2NO4S/c1-2-9-19(12-5-3-11(17)4-6-12)24(22,23)13-7-8-15(18)14(10-13)16(20)21/h2-8,10H,1,9H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPEKJFYBCQQDAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(C1=CC=C(C=C1)Cl)S(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chlorosulfonation of 2-Chlorobenzoic Acid
The foundational step involves chlorosulfonation of 2-chlorobenzoic acid to yield 2-chloro-5-chlorosulfonylbenzoic acid. This intermediate is critical for subsequent sulfamoyl group introduction.
Procedure :
- Chlorosulfonation :
- Sulfamoyl Group Introduction :
- The chlorosulfonyl intermediate reacts with 4-chlorophenyl(prop-2-en-1-yl)amine (1.2 eq) in acetone or dichloromethane.
- Triethylamine (2.0 eq) is added to neutralize HCl, facilitating nucleophilic substitution at the sulfonyl chloride group.
- Reaction Time : 4–6 hours at 25°C.
- Yield : 50–60% after recrystallization from ethanol-water.
Key Considerations :
Diazotization-Mediated Chlorination
An alternative route employs diazotization of 2-amino-5-sulfamoylbenzoic acid derivatives, followed by chloride substitution.
Procedure :
- Synthesis of 2-Amino-5-[(4-Chlorophenyl)(Allyl)Sulfamoyl]Benzoic Acid :
- Diazotization and Chloride Displacement :
Advantages :
- Avoids direct handling of chlorosulfonic acid, enhancing safety.
- Compatible with thermally sensitive substrates.
Optimization and Byproduct Analysis
Reaction Condition Optimization
- Solvent Selection : Polar aprotic solvents (e.g., NMP, DMF) improve sulfamoyl coupling efficiency.
- Catalysts : Metal chlorides (CuCl₂, FeCl₃) enhance chloride displacement kinetics in diazotization routes.
- Temperature Control : Maintaining temperatures below 10°C during diazotization prevents diazo compound decomposition.
Common Byproducts and Mitigation Strategies
Analytical Characterization
Spectroscopic Data :
- IR (KBr) : 1695 cm⁻¹ (C=O), 1340, 1160 cm⁻¹ (S=O), 750 cm⁻¹ (C-Cl).
- ¹H NMR (DMSO-d₆) : δ 8.12 (s, 1H, Ar-H), 7.45–7.32 (m, 4H, 4-ClC₆H₄), 5.80–5.60 (m, 2H, CH₂=CH), 3.90 (d, 2H, CH₂).
- LC-MS : [M-H]⁻ at m/z 413.2 (calc. 413.03).
Purity Assessment :
Industrial-Scale Considerations
Chemical Reactions Analysis
Oxidation Reactions
The sulfamoyl group undergoes oxidation to form sulfoxides or sulfones, depending on the oxidizing agent.
| Reagent | Conditions | Product |
|---|---|---|
| Hydrogen peroxide | Acidic conditions | Sulfoxide derivative |
| m-Chloroperbenzoic acid | Basic conditions | Sulfone derivative |
These reactions are influenced by the stability of intermediate species and solvent choice.
Reduction Reactions
Reduction converts the sulfamoyl group (-SO₂NH-) to an amine (-NH₂) or modifies the chlorine substituent.
| Reagent | Conditions | Product |
|---|---|---|
| Lithium aluminum hydride | Anhydrous ether, reflux | Amine derivative |
| Sodium borohydride | Catalytic hydrogenation | Chlorine reduction |
The choice of reagent determines whether the sulfamoyl or chloro group is targeted.
Substitution Reactions
The chlorine atom on the aromatic ring undergoes nucleophilic aromatic substitution.
| Nucleophile | Catalyst | Product |
|---|---|---|
| Sodium methoxide | DMF, heat | Methoxy-substituted derivative |
| Potassium tert-butoxide | Polar aprotic solvent | Alkoxy-substituted derivative |
Substitution reactions enable functionalization for enhanced biological activity.
Reaction Mechanisms
The sulfamoyl group’s reactivity stems from its electron-withdrawing nature, facilitating oxidation and reduction. Substitution reactions occur via resonance stabilization of intermediates, particularly under basic conditions .
Biological Implications
Chemical modifications (e.g., oxidation to sulfones) may enhance enzyme inhibition or antimicrobial activity. For example, sulfamate derivatives show improved binding affinity to target proteins due to altered electronic properties .
Key Findings from Research
-
Oxidation : Sulfoxides/sulfones are more stable than the parent compound and exhibit distinct pharmacokinetic profiles.
-
Substitution : Electron-donating groups (e.g., methoxy) increase solubility, while electron-withdrawing groups (e.g., nitro) enhance target binding .
-
Synthesis : DMF is a preferred solvent for maintaining reaction efficiency in substitution steps .
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to 2-chloro-5-[(4-chlorophenyl)(prop-2-en-1-yl)sulfamoyl]benzoic acid have shown promising antimicrobial properties. For instance, studies on derivatives with similar sulfonamide structures have demonstrated effectiveness against various bacterial strains, including Gram-positive bacteria and fungi. These compounds were evaluated for their inhibitory effects against pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa, showcasing their potential as antibiotics .
Cancer Therapeutics
The compound may also play a role in cancer treatment. Sulfonamide derivatives are known to inhibit specific enzymes involved in tumor growth, such as phosphatidylinositol 3-kinase (PI3K), which is often overactive in cancer cells. Compounds designed to inhibit PI3K can potentially lead to new cancer therapies . The structural features of this compound could be optimized for enhanced activity against cancer cells.
Herbicidal Properties
Compounds with similar structural motifs have been investigated for their herbicidal properties. The incorporation of chloro and sulfamoyl groups may enhance the herbicidal activity against specific weeds, making them suitable candidates for developing new herbicides. Studies have highlighted the effectiveness of certain benzoic acid derivatives in inhibiting weed growth, suggesting that this compound could be explored for agricultural use .
Structure-Activity Relationship Studies
Understanding the structure-activity relationships (SAR) of this compound is crucial for optimizing its efficacy and minimizing toxicity. Research has shown that modifications to the sulfamoyl group and the phenyl substituents can significantly impact biological activity. For example, variations in lipophilicity and electronic properties of substituents can influence antimicrobial potency and selectivity against target organisms .
Synthesis and Characterization
The synthesis of this compound involves multi-step chemical reactions that typically include the formation of the benzoic acid backbone followed by the introduction of the chloro and sulfamoyl groups. Characterization techniques such as NMR spectroscopy, mass spectrometry, and HPLC are employed to confirm the structure and purity of the synthesized compounds .
Case Study 1: Antimicrobial Efficacy
A study evaluated a series of sulfonamide derivatives, including those structurally related to this compound. The results indicated that specific modifications led to enhanced activity against Candida albicans and other pathogens, suggesting pathways for developing more effective antifungal agents .
Case Study 2: Cancer Cell Inhibition
Another investigation focused on sulfonamide compounds targeting PI3K pathways in various cancer cell lines. The results demonstrated that certain derivatives exhibited significant inhibition of cell proliferation, indicating potential therapeutic applications for treating malignancies associated with PI3K overactivity .
Mechanism of Action
The mechanism of action of 2-Chloro-5-[(4-chlorophenyl)(prop-2-en-1-yl)sulfamoyl]benzoic acid involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Variations and Key Differences
The following table summarizes critical structural and functional differences:
ADME and Physicochemical Properties
Key parameters from (Supplementary Tables S1–S3):
The allyl group increases rotatable bond count , improving conformational adaptability but slightly reducing solubility compared to simpler analogues .
Toxicity and Bioactivity
Biological Activity
2-Chloro-5-[(4-chlorophenyl)(prop-2-en-1-yl)sulfamoyl]benzoic acid is a sulfonamide derivative that has garnered attention for its diverse biological activities, particularly in the fields of antidiabetic and antimicrobial research. This article reviews the synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications of this compound, drawing from various studies and research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the introduction of the sulfonamide group and subsequent modifications to enhance biological activity. The synthesis process has been documented in several patents and research articles, highlighting methods that yield high purity and bioactive compounds suitable for further testing .
Antidiabetic Activity
Recent studies have demonstrated that derivatives of this compound exhibit significant antidiabetic properties. Specifically, compounds synthesized from this base structure have shown potent inhibitory effects on key enzymes involved in carbohydrate metabolism, such as α-amylase and α-glucosidase. For instance, one study reported an IC50 value of 10.75 ± 0.52 μM for a related compound, indicating strong inhibition against these enzymes .
Table 1: Antidiabetic Activity of Related Compounds
| Compound | IC50 (μM) | Enzyme Target |
|---|---|---|
| 5o | 10.75 ± 0.52 | α-Amylase |
| 5m | Not specified | α-Glucosidase |
| 5p | Not specified | α-Amylase |
The presence of electron-donating (e.g., methyl) and electron-withdrawing (e.g., nitro) groups on the phenyl ring has been shown to enhance the inhibitory activity by facilitating better interaction with the enzyme active sites . Molecular docking studies further supported these findings by illustrating favorable binding interactions with target enzymes.
Antimicrobial Activity
In addition to its antidiabetic properties, the compound has also been evaluated for antimicrobial activity. Research indicates that derivatives of this compound display moderate to high antibacterial effects against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecium .
Table 2: Antimicrobial Activity Against Bacterial Strains
| Compound | Bacterial Strain | Minimum Biofilm Eradication Concentration (MBEC) |
|---|---|---|
| 3 | Staphylococcus aureus | 125 µg/mL |
| 4 | Enterococcus faecium | 125 µg/mL |
These findings suggest that the compound's structure can be optimized for enhanced antimicrobial efficacy through strategic modifications.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that the positioning and nature of substituents on the benzene rings significantly influence both antidiabetic and antimicrobial activities. The introduction of various functional groups has been systematically studied to understand their impact on biological activity .
Key Observations:
- Electron Withdrawing Groups: Enhance enzyme inhibition by stabilizing negative charges during enzyme-substrate interactions.
- Electron Donating Groups: Improve binding affinity by increasing electron density on the aromatic system.
Case Studies
Several case studies have illustrated the potential therapeutic applications of compounds derived from this compound:
- Antidiabetic Efficacy in Animal Models: In vivo studies demonstrated significant reductions in blood glucose levels in diabetic rat models treated with synthesized derivatives, showcasing their potential as effective antidiabetic agents.
- Antimicrobial Efficacy: Clinical isolates of resistant bacterial strains were tested against various derivatives, revealing a promising profile for future drug development aimed at combating antibiotic resistance.
Q & A
Q. What synthetic methodologies are commonly employed for preparing 2-chloro-5-[(4-chlorophenyl)(prop-2-en-1-yl)sulfamoyl]benzoic acid and its intermediates?
Synthesis typically involves multi-step reactions, including sulfonamide coupling and functional group modifications. For example:
- Sulfonamide Formation : Reacting 5-chloro-2-hydroxybenzoic acid derivatives with 4-chlorophenylprop-2-en-1-amine under controlled conditions (e.g., using coupling agents like EDCI or DCC) .
- Characterization : IR and NMR spectroscopy (¹H, ¹³C) are critical for verifying sulfamoyl linkage and chlorine/allyl substituents. For instance, ¹H NMR peaks near δ 3.8–4.2 ppm confirm allyl protons, while aromatic protons appear in δ 6.8–7.4 ppm .
Q. How can researchers determine the structural conformation of this compound?
- X-ray Crystallography : Programs like SHELXL (for refinement) and ORTEP-3 (for visualization) are used to resolve crystal structures, especially for validating sulfamoyl geometry and intermolecular interactions .
- Spectroscopic Analysis : High-resolution mass spectrometry (HRMS) and 2D NMR (e.g., HSQC, HMBC) confirm molecular connectivity. For example, HMBC correlations between sulfamoyl NH and adjacent carbons validate the core structure .
Q. What preliminary biological assays are recommended for evaluating its bioactivity?
- In Vitro Screening : Antimicrobial activity against Gram-positive bacteria (e.g., S. aureus) via broth microdilution assays (MIC values). Derivatives with similar scaffolds showed MICs ranging from 8–64 µg/mL .
- Enzyme Inhibition : α-Glucosidase/α-amylase assays (e.g., spectrophotometric methods) to assess antidiabetic potential, with IC₅₀ values compared to acarbose .
Advanced Research Questions
Q. How can molecular docking elucidate the interaction of this compound with biological targets?
- Software Tools : AutoDock Vina is used to predict binding modes, leveraging its scoring function and multithreading for efficiency. For example, docking into α-glucosidase active sites (PDB: 2QMJ) reveals hydrogen bonds with sulfamoyl and benzoic acid groups .
- Validation : Compare docking poses with crystallographic data or mutagenesis studies to refine force field parameters .
Q. How do structural modifications influence its pharmacological activity?
- SAR Studies :
- Allyl Group : Replacing the prop-2-en-1-yl moiety with bulkier alkyl chains reduces antimicrobial potency, suggesting steric hindrance disrupts target binding .
- Chlorine Substituents : Para-chlorine on the phenyl ring enhances lipophilicity (logP ↑), improving membrane permeability in cell-based assays .
- Synthetic Strategies : Use Mitsunobu reactions or Pd-catalyzed cross-coupling to introduce diverse substituents .
Q. What strategies resolve contradictions in biological data across studies?
- Meta-Analysis : Pool data from multiple assays (e.g., MICs from different labs) and apply statistical tests (e.g., ANOVA) to identify outliers.
- Experimental Validation : Replicate conflicting results under standardized conditions (e.g., fixed pH, temperature) to isolate variables like solvent effects .
Q. How can mechanistic studies clarify its mode of action?
- Enzyme Kinetics : Use Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive) against α-glucosidase .
- Cellular Pathways : RNA-seq or proteomics identifies downstream targets (e.g., nitric oxide synthase upregulation in endothelial cells) .
Methodological Considerations
Q. What computational tools integrate with experimental data for optimization?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
